molecular formula C10H12N4O3 B3033701 2-azido-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1136782-57-4

2-azido-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3033701
CAS No.: 1136782-57-4
M. Wt: 236.23 g/mol
InChI Key: JPGOYMNJLRGXMA-UHFFFAOYSA-N
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Description

2-Azido-N-(3,4-dimethoxyphenyl)acetamide (CAS 1136782-57-4) is a biochemical reagent of significant interest in organic synthesis and medicinal chemistry. With a molecular formula of C10H12N4O3 and a molecular weight of 236.23 g/mol, this compound features an azide group that makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles via click chemistry . Its primary research application is as a key building block in the design and synthesis of novel bioactive molecules. Specifically, azidoacetamides like this one are crucial intermediates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "Click" reactions to form 1,2,3-triazole derivatives . The 1,2,3-triazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities. This compound has been utilized in the synthesis of complex 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine hybrids, which have demonstrated remarkable in vitro anticancer activity against various cancer cell lines . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Please note that this item may be temporarily out of stock .

Properties

IUPAC Name

2-azido-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-16-8-4-3-7(5-9(8)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGOYMNJLRGXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-azido-N-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. This contrasts with electron-withdrawing groups (e.g., -Cl in 2-azido-N-(3,4-dichlorophenyl)acetamide ), which may increase azide reactivity in click reactions but reduce stability during synthesis. 4-Fluorophenyl and 4-Methylphenyl: Derivatives like 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(4-methylphenyl)acetamide exhibit moderate electron effects, balancing reactivity and stability.

Crystallography and Hydrogen Bonding

  • Crystal Packing :
    In 2-azido-N-(4-methylphenyl)acetamide, intramolecular C-H⋯O hydrogen bonds dictate phenyl ring orientation, while intermolecular N-H⋯O bonds extend chains along the crystal axis . The 3,4-dimethoxy variant may exhibit additional O⋯H interactions due to methoxy oxygen atoms, altering packing efficiency and melting points (Table 1).

Data Tables

Table 1: Comparative Properties of 2-Azido-N-(aryl)acetamide Derivatives

Compound Substituent Melting Point (K) Yield (%) Key Interactions Applications References
2-Azido-N-(3,4-dimethoxyphenyl)acetamide 3,4-OCH₃ N/A N/A Predicted O⋯H, N-H⋯O Click chemistry, drug discovery
2-Azido-N-(4-methylphenyl)acetamide 4-CH₃ 360–362 73 C-H⋯O, N-H⋯O Crystallography studies
2-Azido-N-(3,4-dichlorophenyl)acetamide 3,4-Cl N/A N/A N/A Triazole synthesis
2-Azido-N-(4-fluorophenyl)acetamide 4-F N/A N/A N/A Structural analog
2-Azido-N-(3,5-dimethoxyphenyl)acetamide 3,5-OCH₃ N/A N/A N/A Commercial research

Table 2: Substituent Effects on Azide Reactivity

Substituent Type Example Compound Reactivity in Click Chemistry Stability During Synthesis
Electron-donating 3,4-dimethoxyphenyl Moderate High (stabilized intermediates)
Electron-withdrawing 3,4-dichlorophenyl High Low (risk of decomposition)
Neutral 4-methylphenyl Moderate Moderate

Biological Activity

2-Azido-N-(3,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.

  • Molecular Formula : C11H12N4O3
  • Molecular Weight : 248.24 g/mol
  • CAS Number : 1136782-57-4

The biological activity of this compound is primarily attributed to its azido group, which can participate in various chemical reactions, including click chemistry. This feature enables it to form stable conjugates with biomolecules, potentially leading to various therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds with azido groups exhibit significant anticancer properties. For instance:

  • Case Study : A series of azido derivatives were tested against various cancer cell lines, demonstrating cytotoxicity with IC50 values ranging from 10 to 30 µM. The presence of the 3,4-dimethoxyphenyl moiety enhanced the activity compared to similar compounds without this substitution .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro assays showed that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

Another significant aspect of its biological activity is enzyme inhibition.

  • Study Results : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, with an IC50 value of approximately 25 µM. This inhibition suggests potential anti-inflammatory applications .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the phenyl ring significantly influence the biological activity:

  • Substituents : The presence of methoxy groups at the 3 and 4 positions enhances lipophilicity and bioavailability.
  • Azido Group : The azido group not only serves as a reactive handle for further modifications but also contributes to the overall biological profile by enhancing interaction with target proteins.
CompoundStructureIC50 (µM)Activity
This compoundStructure25 (COX-II)Anti-inflammatory
Derivative AStructure15 (S. aureus)Antibacterial
Derivative BStructure10 (Cancer Cell Line)Anticancer

Toxicological Considerations

While exploring the therapeutic potential, it is crucial to consider the toxicity associated with azido compounds. Research indicates that azido impurities can be mutagenic and carcinogenic at certain concentrations . Therefore, rigorous safety assessments are necessary during drug development.

Q & A

Q. Table 1. Key Synthetic Parameters for Azide Functionalization

ParameterOptimal RangeReference
Temperature0–5°C
Solvent SystemDMF/Water (3:1)
Reaction Time2–4 hours
CatalystEDC/TEA

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueTarget FeatureCritical Data Points
1H^1 \text{H}-NMRMethoxy protonsδ 3.8–3.9 ppm
IR SpectroscopyAzide stretch~2100 cm1^{-1}
X-ray DiffractionUnit cell dimensionsa = 10.2 Å, b = 7.8 Å

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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